Product packaging for 4-(4-Aminophenoxy)-N-methylpicolinamide(Cat. No.:CAS No. 284462-37-9)

4-(4-Aminophenoxy)-N-methylpicolinamide

カタログ番号: B019265
CAS番号: 284462-37-9
分子量: 243.26 g/mol
InChIキー: RXZZBPYPZLAEFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextualization as a Key Intermediate in Medicinal Chemistry

The primary significance of 4-(4-aminophenoxy)-N-methylpicolinamide in medicinal chemistry lies in its role as a pivotal intermediate in the synthesis of multi-kinase inhibitors. cymitquimica.comatlantis-press.com It is most notably recognized as a key precursor in the manufacture of Sorafenib, a drug used in cancer therapy. cymitquimica.comchemicalbook.com The synthesis of such complex molecules often involves a multi-step process where specific fragments are prepared and then coupled together. This compound constitutes a significant portion of the final Sorafenib structure. cymitquimica.com

The synthesis of this intermediate itself can be achieved through methods such as the reaction of 4-aminophenol (B1666318) with (4-chloro(2-pyridyl))-N-methyl carboxamide in the presence of a base like potassium carbonate. chemicalbook.comchemicalbook.com This process yields the desired compound, which is then available for subsequent reactions to build the final active pharmaceutical ingredient. chemicalbook.com The structure of this compound provides a reactive primary amine group that is essential for forming a urea (B33335) linkage in the final step of Sorafenib synthesis. chemicalbook.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS Number 284462-37-9
Appearance Crystal - Powder, Light-brown solid
Melting Point 110-112°C
Boiling Point (Predicted) 476.8±40.0 °C
Density (Predicted) 1.241±0.06 g/cm³
Purity >95-97%

Sources: anaxlab.comnih.govcymitquimica.comchemicalbook.comsigmaaldrich.com

Historical Perspective on Picolinamide (B142947) Derivatives in Pharmaceutical Development

Picolinamide, a derivative of picolinic acid (pyridine-2-carboxylic acid), represents a privileged scaffold in drug discovery. dovepress.com The pyridine (B92270) ring and its carboxamide functional group provide a versatile framework that can interact with a wide range of biological targets through various non-covalent interactions. dovepress.com This has led to the development of picolinamide-based compounds for a multitude of therapeutic areas. dovepress.com

Historically, derivatives of pyridine carboxylic acid isomers, including picolinic acid, have been instrumental in the discovery of drugs for conditions ranging from tuberculosis to cancer and metabolic disorders. dovepress.com The structural rigidity of the pyridine ring combined with the hydrogen bonding capabilities of the amide group makes the picolinamide core an attractive starting point for designing enzyme inhibitors and receptor modulators. dovepress.comnih.gov

In recent years, research has focused on developing picolinamide derivatives as potent inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for treating metabolic syndrome and vascular endothelial growth factor receptor-2 (VEGFR-2) for cancer therapy. nih.govnih.gov For instance, studies have shown that certain picolinamide derivatives can effectively inhibit VEGFR-2 kinase, a key player in tumor angiogenesis. nih.gov Other research has explored their potential as inhibitors of the WDR5-MLL1 protein-protein interaction, a target for certain types of leukemia. dovepress.com The continuous exploration of this chemical class underscores its enduring importance in the quest for novel therapeutics. researchgate.net The development of compounds like this compound as intermediates is a direct consequence of the proven success and versatility of the picolinamide scaffold in pharmaceutical development.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-aminophenol
(4-chloro(2-pyridyl))-N-methyl carboxamide
Potassium carbonate
Picolinamide
Picolinic acid
Sorafenib
Pyridine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O2 B019265 4-(4-Aminophenoxy)-N-methylpicolinamide CAS No. 284462-37-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZZBPYPZLAEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586507
Record name 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284462-37-9
Record name 4-(4-Aminophenoxy)-N-methylpicolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284462-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Aminophenoxy)-N-methylpicolinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284462379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-AMINOPHENOXY)-N-METHYLPICOLINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE332HKD3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 4 4 Aminophenoxy N Methylpicolinamide

Established Synthetic Routes for 4-(4-Aminophenoxy)-N-methylpicolinamide Core Structure

The construction of the this compound scaffold primarily involves the formation of a diaryl ether linkage between a substituted picolinamide (B142947) and a p-aminophenol derivative.

Strategies Utilizing 4-Chloro-N-methylpicolinamide as a Precursor

A prevalent and efficient method for synthesizing the core structure of this compound involves the use of 4-chloro-N-methylpicolinamide as a key precursor. researchgate.netchemicalbook.comchemicalbook.com This intermediate is typically prepared from 2-picolinic acid. The synthesis begins with the reaction of 2-picolinic acid with thionyl chloride (SOCl2), often in the presence of a catalyst like N,N-dimethylformamide (DMF), to produce 4-chloropyridine-2-formyl chloride hydrochloride. researchgate.netgoogle.com This acid chloride is then subjected to amidation with methylamine (B109427) to yield 4-chloro-N-methylpicolinamide. researchgate.netchemicalbook.com Some synthetic routes describe the reaction of 4-chloropyridine-2-formyl chloride hydrochloride with an alcohol to form a 4-chloropyridine-2-carboxylate ester hydrochloride, which is then reacted with an aqueous methylamine solution to give the desired 4-chloro-N-methylpicolinamide. google.com

The final step in forming the core structure is a nucleophilic aromatic substitution reaction where 4-chloro-N-methylpicolinamide is treated with p-aminophenol. researchgate.net This etherification reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of p-aminophenol, thereby activating it for nucleophilic attack on the electron-deficient pyridine (B92270) ring of 4-chloro-N-methylpicolinamide.

Role of p-Aminophenol in Etherification Reactions

The phenolic hydroxyl group of p-aminophenol serves as the nucleophile in the crucial etherification step that forms the diaryl ether bond in this compound. researchgate.net To facilitate this reaction, a base is required to deprotonate the phenol (B47542), increasing its nucleophilicity. Common bases employed for this purpose include potassium tert-butoxide and potassium carbonate. researchgate.netchemicalbook.comchemicalbook.com The lone pair of electrons on the resulting phenoxide ion then attacks the carbon atom bearing the chlorine atom on the pyridine ring, displacing the chloride and forming the ether linkage.

It is important to note that p-aminophenol itself can be susceptible to oxidation, which can lead to the formation of colored impurities. free.fr Therefore, reaction conditions are often optimized to minimize these side reactions.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions and the choice of solvent. The etherification reaction is commonly performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which can solvate the ionic intermediates and facilitate the nucleophilic substitution. researchgate.netchemicalbook.comchemicalbook.com

The temperature of the reaction is a critical parameter. For instance, the reaction between 4-chloro-N-methylpicolinamide and p-aminophenol is often heated to around 80°C to ensure a reasonable reaction rate. researchgate.netchemicalbook.comchemicalbook.com The choice of base also plays a significant role. Stronger bases like potassium tert-butoxide can effectively deprotonate the phenol at room temperature, while weaker bases like potassium carbonate may require heating to drive the reaction to completion. researchgate.netchemicalbook.comchemicalbook.com

Workup procedures typically involve extraction with an organic solvent such as ethyl acetate, followed by washing with brine and drying over a desiccant like magnesium sulfate. chemicalbook.comchemicalbook.com Purification of the final product is often achieved through column chromatography to yield this compound as a solid. chemicalbook.comchemicalbook.com

Table 1: Summary of a Typical Synthetic Route for this compound

StepReactantsReagents/SolventsTemperatureTimeYield
1p-AminophenolPotassium tert-butoxide, DMFRoom Temperature2 hours-
2Above mixture, 4-Chloro-N-methylpicolinamidePotassium carbonate80 °C6 hours80% chemicalbook.comchemicalbook.com

This table represents a generalized procedure based on available literature. Specific conditions and yields may vary.

Derivatization Strategies and Analogue Synthesis Based on this compound

The primary amino group on the phenoxy ring of this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of analogues with potentially diverse biological activities.

Introduction of Urea (B33335) and Thiourea (B124793) Moieties

A common derivatization strategy involves the reaction of the primary amine of this compound with isocyanates or isothiocyanates to form urea and thiourea derivatives, respectively. nih.govnih.govresearchgate.net This reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or isothiocyanate.

For the synthesis of urea derivatives, a solution of this compound can be treated with a substituted isocyanate. Similarly, thiourea analogues are prepared by reacting the parent amine with a suitable isothiocyanate. These reactions are often carried out in an appropriate solvent, and the resulting urea or thiourea derivative can be isolated and purified. The synthesis of a variety of urea and thiourea derivatives has been reported in the literature, highlighting the versatility of this approach for creating libraries of related compounds. nih.govnih.govresearchgate.net

Synthesis of Sulfonylurea-Bearing Analogues

While direct synthesis of sulfonylurea analogues from this compound is less commonly detailed, the general principles of sulfonylurea formation can be applied. This would typically involve a two-step process. First, the primary amine of this compound would be reacted with a sulfonyl chloride to form a sulfonamide. This sulfonamide intermediate could then be reacted with an isocyanate to generate the final sulfonylurea derivative. The synthesis of various sulfonyl analogues of other amino-containing heterocyclic compounds has been described, suggesting the feasibility of this approach for derivatizing this compound. nih.gov

The chemical scaffold of this compound serves as a critical intermediate in the synthesis of various biologically active compounds. atlantis-press.com Its structure, featuring a primary aromatic amine, an ether linkage, and a picolinamide moiety, offers multiple sites for chemical modification. These transformations are pivotal in the development of new chemical entities with tailored properties. This article explores several key synthetic methodologies and chemical transformations involving this compound.

3 Formation of Metal Coordination Complexes (e.g., Ruthenium Complexes)

The picolinamide functional group within this compound is a classic bidentate ligand, capable of coordinating with metal ions through the pyridine nitrogen and the amide oxygen or nitrogen. This chelating ability makes it a candidate for forming stable complexes with transition metals like ruthenium.

Ruthenium complexes are of significant interest due to their diverse applications, including in catalysis and medicinal chemistry. researchgate.net The synthesis of ruthenium(II) complexes often involves the reaction of a suitable ruthenium precursor, such as [RuH2(CO)(PPh3)3], with a ligand. researchgate.net In the case of this compound, the ligand would chelate to the ruthenium center, displacing other ligands to form a stable, hexa-coordinated octahedral complex.

Table 1: Potential Components for Ruthenium Complexation

ComponentRole in ComplexationPotential Impact on Complex Properties
This compoundBidentate Ligand (via pyridine N and amide O/N)Provides core scaffold and potential for further functionalization.
Ruthenium(II) or Ruthenium(III) precursor (e.g., RuCl3·3H2O)Metal CenterCentral atom for coordination, determining the complex's geometry and electronic properties.
Co-ligands (e.g., PPh3, CO)Ancillary LigandsStabilize the complex and modulate its solubility, stability, and reactivity.

4 Molecular Hybridization with Other Bioactive Scaffolds (e.g., Artesunate, Quinoline (B57606) Systems)

Molecular hybridization is a strategy in drug discovery that combines two or more pharmacophores into a single molecule. This can lead to compounds with improved activity, dual modes of action, or better pharmacokinetic profiles. The primary amine of this compound is an ideal functional group for covalent linkage to other bioactive scaffolds.

Hybridization with Artesunate: Artesunate, a derivative of artemisinin, is a potent antimalarial agent that has also shown anticancer activity. nih.govnih.gov It contains a succinate (B1194679) ester, which can be activated to form an amide bond with the primary amine of this compound. The synthesis of such a hybrid would typically involve a peptide coupling reaction. Artesunic acid (the hydrolyzed form of artesunate) would be reacted with this compound in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as HOBt (1-hydroxybenzotriazole). rsc.org

Hybridization with Quinoline Systems: The quinoline ring is a privileged scaffold found in many bioactive compounds. researchgate.net Hybrid molecules containing both a quinoline and a this compound moiety can be synthesized through various methods. For instance, a quinoline derivative bearing a carboxylic acid could be coupled with the primary amine of this compound using standard amide bond formation techniques. researchgate.net Alternatively, a quinoline with a suitable leaving group could undergo nucleophilic aromatic substitution with the aminophenoxy moiety. nih.gov

Table 2: General Strategies for Molecular Hybridization

Bioactive ScaffoldFunctional Group for LinkageCoupling ChemistryPotential Hybrid Structure
ArtesunateCarboxylic acid (from Artesunic acid)Amide bond formation (e.g., EDC, HOBt)Artesunate-succinyl-NH-Ar-O-Picolinamide
QuinolineCarboxylic acid or HalogenAmide bond formation or Nucleophilic Aromatic SubstitutionQuinoline-CO-NH-Ar-O-Picolinamide or Quinoline-NH-Ar-O-Picolinamide

5 Synthesis of Fluorinated Derivatives

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical and biological properties, such as metabolic stability and binding affinity. A key fluorinated derivative of the title compound is 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

The synthesis of this fluorinated analog generally does not involve the direct fluorination of this compound due to the harsh conditions and lack of selectivity of such reactions. Instead, the synthesis starts with a fluorinated precursor. The standard synthesis of the parent compound involves the coupling of 4-chloro-N-methylpicolinamide with 4-aminophenol (B1666318) in the presence of a base like potassium tert-butoxide. chemicalbook.comchemicalbook.com To obtain the 3-fluoro derivative, 4-aminophenol is replaced with 4-amino-3-fluorophenol. The rest of the synthetic pathway remains largely the same, involving a nucleophilic aromatic substitution reaction where the phenoxide, generated in situ, displaces the chlorine atom from the picolinamide ring.

Table 3: Synthesis of Fluorinated Derivative

Starting Material 1Starting Material 2Key ReagentsProduct
4-Chloro-N-methylpicolinamide4-Amino-3-fluorophenolPotassium tert-butoxide, DMF4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

6 Generation of Isothiocyanate Intermediates from this compound

The isothiocyanate group (-N=C=S) is a reactive functional group that can readily react with nucleophiles like amines and thiols. This reactivity makes isothiocyanate derivatives valuable intermediates in the synthesis of various heterocyclic compounds and as probes for biological systems.

The primary aromatic amine of this compound can be converted into an isothiocyanate through a well-established two-step, one-pot procedure. nih.govorganic-chemistry.org The first step involves the reaction of the primary amine with carbon disulfide (CS2) in the presence of a base, such as triethylamine (B128534) (Et3N), to form a dithiocarbamate (B8719985) salt in situ. In the second step, this intermediate is treated with a desulfurizing agent to facilitate the elimination of H2S and formation of the isothiocyanate. A variety of desulfurizing agents can be used, including tosyl chloride or propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). organic-chemistry.org The reaction is typically carried out in an organic solvent like dichloromethane. This transformation provides a reactive handle on the molecule for further derivatization.

Table 4: Synthesis of Isothiocyanate Intermediate

Starting MaterialReagent 1Reagent 2 (Desulfurizing Agent)IntermediateProduct
This compoundCarbon Disulfide (CS2) and a base (e.g., Et3N)Tosyl Chloride or T3P®Dithiocarbamate salt4-(4-Isothiocyanatophenoxy)-N-methylpicolinamide

Pharmacological Activities and Biological Efficacy of 4 4 Aminophenoxy N Methylpicolinamide Derivatives

Antiproliferative and Cytotoxic Effects in Cancer Models

Derivatives of 4-(4-aminophenoxy)picolinamide have demonstrated notable potential as antitumor agents, with studies exploring their efficacy in both laboratory cell cultures and preclinical animal models.

A range of derivatives based on the 4-(4-aminophenoxy)picolinamide structure has been synthesized and assessed for antiproliferative activity against a panel of human cancer cell lines. In one study, a series of 36 derivatives of 4-(4-aminophenoxy)pyridinamide were evaluated, with most showing moderate to excellent activity against A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. nih.gov Notably, seven of these compounds exhibited stronger inhibitory effects than the established anticancer drug cabozantinib. nih.gov The most potent of these, compound 46 , displayed an IC₅₀ value of 0.26 μM against A549 cells, making it 2.4 times more active than cabozantinib. nih.gov

In another study, a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives was synthesized and tested against HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma) cell lines. nih.gov The in vitro experiments revealed that these derivatives could inhibit the proliferation of these cancer cells at low micromolar concentrations in a dose-dependent manner. nih.gov The most effective compound from this series, analog 5q , was found to possess broad-spectrum antiproliferative activity. nih.gov

Table 1: In Vitro Antiproliferative Activity of 4-(4-Aminophenoxy)-N-methylpicolinamide Derivatives
DerivativeCancer Cell LineReported IC₅₀ Value (μM)Source
Compound 46A549 (Non-small cell lung cancer)0.26 nih.gov
Derivatives (General)MCF-7 (Breast cancer)Moderate to excellent activity nih.gov
Derivatives (General)HeLa (Cervical cancer)Moderate to excellent activity nih.gov
Compound 5q and derivativesHepG2 (Hepatocellular carcinoma)Inhibition at low micromolar concentrations nih.gov
Compound 5q and derivativesHCT116 (Colorectal carcinoma)Inhibition at low micromolar concentrations nih.gov

The promising in vitro results of certain derivatives have been further validated through in vivo studies using animal models. Specifically, the potent analog 5q from the 4-(4-formamidophenylamino)-N-methylpicolinamide series was tested in a colon carcinoma-burdened mouse model. nih.gov The in vivo experiments demonstrated that compound 5q could effectively slow the progression of cancer cells and prolong the longevity of the mice. nih.gov The antitumor effect was significant, with a suppression rate ranging from 70% to 90%. nih.gov This was attributed to the compound's ability to suppress angiogenesis (the formation of new blood vessels that feed a tumor) and induce both apoptosis (programmed cell death) and necrosis (unprogrammed cell death) within the tumor tissue. nih.gov

Research has specifically highlighted the potential of these derivatives against gastrointestinal cancers.

Hepatocellular Carcinoma (HCC): The in vitro screening of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives showed that they could inhibit the proliferation of the human HCC cell line, HepG2, at low micromolar concentrations. nih.gov

Colorectal Carcinoma (CRC): The efficacy against colorectal cancer has been demonstrated both in vitro and in vivo. Derivatives effectively inhibited the proliferation of the HCT116 human colorectal carcinoma cell line. nih.gov Furthermore, the in vivo study featuring derivative 5q in a colon carcinoma mouse model confirmed its potent antitumor activity, leading to a significant reduction in tumor progression. nih.gov The results suggest that 5q is a potential new small-molecule agent for the chemotherapy of colon carcinoma. nih.gov

Exploration of Antimicrobial and Anti-inflammatory Potential

While the primary focus has been on anticancer properties, the broader biological activity of related chemical structures suggests potential in other therapeutic areas.

The antimicrobial potential of compounds with similar core structures has been an area of scientific inquiry. For instance, studies on carbazole (B46965) derivatives have shown antibacterial activity against both Gram-positive strains like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. nih.gov Similarly, research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a substituted aminophenoxy-like motif, revealed that certain chemical modifications could yield compounds with substantial activity against both Gram-positive and Gram-negative pathogens. mdpi.com These findings suggest that the this compound scaffold could be a valuable starting point for developing new antibacterial agents.

The antifungal properties of related heterocyclic compounds have also been evaluated. Studies on various naphthopyran derivatives showed that some compounds possessed good antifungal activity against Candida albicans. researchgate.net Other research on novel amide derivatives has also identified compounds with high antifungal activity. nih.gov For example, some carbazole derivatives have exhibited moderate potential against fungal cells, including C. albicans. nih.gov This indicates that derivatives of this compound might also possess antifungal capabilities worth exploring.

Investigation of Antiviral and Antimalarial Properties

An extensive review of available scientific literature did not yield specific studies focused on the antiviral or antimalarial properties of derivatives of this compound. Research on antiviral and antimalarial compounds has historically focused on other chemical scaffolds. For instance, studies on antimalarial agents have often centered on 4-aminoquinoline (B48711) derivatives, while antiviral research has explored compounds like flavonoids. nih.govmdpi.com There is no current data to report on these specific biological activities for the this compound class of molecules.

Analysis of Anti-inflammatory Effects

There is currently a lack of specific research data on the anti-inflammatory effects of this compound derivatives. While other heterocyclic compounds have been investigated for such properties, this particular class of compounds has been primarily optimized and studied for its applications in oncology. ambeed.com

Mechanisms of Action and Molecular Targeting

The primary mechanism of action for derivatives based on the this compound scaffold is the inhibition of various protein kinases. These enzymes are critical regulators of cell signaling pathways that control cell proliferation, survival, and the formation of new blood vessels (angiogenesis). The most well-documented targets for this class of compounds, largely through studies of its prominent derivative Sorafenib and its analogues, are Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Kinase Inhibition Profiles of Derivatives

Derivatives of this compound, particularly those featuring a urea (B33335) linkage similar to Sorafenib, function as Type II kinase inhibitors. They bind to the ATP-binding site of the kinase in its inactive, 'DFG-out' conformation. This specific binding mode involves key hydrogen bond interactions with conserved amino acid residues, such as glutamate (B1630785) (Glu) and aspartate (Asp) in the target kinase domain. researchgate.net

Derivatives of this class are potent inhibitors of the Raf/MEK/ERK signaling pathway, which is frequently overactive in many cancers. The primary targets within this pathway are the serine/threonine kinases, particularly c-Raf (also known as Raf-1) and, to a lesser extent, B-Raf. nih.govoncology-central.com Sorafenib itself is a powerful inhibitor of c-Raf. oncology-central.com

Studies on Sorafenib analogues have demonstrated that structural modifications can modulate this inhibitory activity. For example, in one study, a Sorafenib–trimethylpyridinol hybrid (compound 6) retained significant inhibitory activity against c-Raf, whereas another analogue (compound 4) showed reduced potency. nih.gov The presence of the urea moiety in these derivatives was found to be critical for Raf inhibitory activity; its absence leads to a near-complete loss of function. nih.gov

Table 1: Inhibition of Raf Kinases by Sorafenib and its Analogues

Compoundc-Raf IC₅₀ (nM)B-Raf IC₅₀ (nM)B-Raf(V600E) IC₅₀ (nM)Reference
Sorafenib12 ± 1.465 ± 2.524 ± 1.7 nih.gov
Sorafenib62238 oncology-central.com
Compound 480 ± 8.15,860 ± 360.6650 ± 2.3 nih.gov
Compound 622 ± 0.8216 ± 43.670 ± 0.4 nih.gov

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Inhibition of VEGFR-2 (also known as KDR) is a hallmark of this compound class and is central to their anti-angiogenic effects. By blocking VEGFR-2, these compounds prevent the signaling cascade initiated by VEGF, thereby inhibiting the proliferation and migration of endothelial cells required for forming new blood vessels to supply tumors. nih.gov

Numerous derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory potential. Many of these compounds exhibit potent activity in the nanomolar range. For instance, a series of piperazinylquinoxaline-based derivatives showed significant VEGFR-2 inhibition, with compound 11 having an IC₅₀ of 0.19 µM. nih.gov Other studies have developed quinazoline-based Sorafenib analogues and indole-based derivatives that also potently inhibit VEGFR-2, in some cases exceeding the potency of Sorafenib itself. rsc.org

Table 2: Inhibition of VEGFR-2 by Sorafenib and its Derivatives

CompoundVEGFR-2 IC₅₀ (nM)Reference
Sorafenib90 oncology-central.comselleckchem.com
Sorafenib82 nih.gov
Sorafenib95.7 rsc.org
Compound 11 (piperazinylquinoxaline deriv.)192 nih.gov
Compound 10e (piperazinylquinoxaline deriv.)241 nih.gov
Compound 13a (piperazinylquinoxaline deriv.)258 nih.gov
Compound 7 (quinazolin-4(3H)-one deriv.)340 rsc.org
Compound 33 (indole deriv.)95.7 rsc.org
Compound 35 (indole deriv.)70 rsc.org
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide330 researchgate.net

Aurora kinases are essential for proper cell division, and their inhibition is a valid anti-cancer strategy. patsnap.commdpi.com Some multi-kinase inhibitors have been shown to affect Aurora kinases. Research has demonstrated that Sorafenib can inhibit Aurora-B kinase. nih.gov However, studies on newly synthesized Sorafenib analogues, such as t-AUCMB and t-MTUCB, showed a complete loss of this activity, indicating that it is not a consistently maintained target across all derivatives of this scaffold. nih.gov While some research has explored the synergistic effects of combining dedicated Aurora-A inhibitors with Sorafenib, there is insufficient evidence to classify Aurora-B as a primary, systematically modulated target for the broader class of this compound derivatives. nih.gov

Modulation of Intracellular Signaling Pathways

The induction of programmed cell death and the inhibition of angiogenesis by derivatives of this compound are strong indicators of their ability to modulate critical intracellular signaling pathways. nih.gov Although the precise upstream kinase targets are not fully elucidated, the observed downstream biological effects confirm interference with signaling cascades essential for tumor cell survival, proliferation, and the formation of new blood vessels. nih.gov The antitumor activities, such as inducing apoptosis and suppressing angiogenesis, are hallmarks of compounds that disrupt pathways frequently controlled by receptor tyrosine kinases. nih.gov

Induction of Programmed Cell Death (Apoptosis and Necrosis)

A key mechanism contributing to the antitumor efficacy of this compound derivatives is the induction of programmed cell death. nih.gov In vivo experiments with the potent derivative 5q in colon carcinoma-burdened mice demonstrated that the compound effectively slows cancer progression by inducing both apoptosis and necrosis. nih.govchemicalbook.com Histological analysis of tumor sections from mice treated with 5q revealed the presence of apoptotic and necrotic cells. nih.gov The induction of apoptosis was further confirmed by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, which showed a significant increase in clustered positive signals in the 5q-treated group compared to scattered signals in the control group. nih.gov At later stages of treatment, some tumors were observed to become black and sclerotic before shrinking, indicating extensive apoptosis and necrosis. nih.gov

Angiogenesis Inhibition through Vascular Targeting

Derivatives of this compound have shown significant anti-angiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The derivative 5q was shown to effectively suppress angiogenesis in vivo. nih.gov This was demonstrated through the measurement of microvessel density in tumor tissues using immunohistochemistry for the endothelial cell marker CD31. nih.gov The results indicated that treatment with 5q led to a decrease in vessel density of more than 50% compared to the control group, thereby restricting the tumor's access to essential nutrients and oxygen. nih.gov

Table 2: Summary of In Vivo Effects of Derivative 5q on Colon Carcinoma

Biological Effect Method of Analysis Outcome in Treated Group
Induction of Apoptosis TUNEL Assay Clustered positive signals, significant increase in apoptotic cells. nih.gov
Induction of Necrosis Histological Examination (H.E. sections) Presence of necrotic cells, tumor shrinkage. nih.gov
Angiogenesis Inhibition CD31 Immunohistochemistry >50% decrease in microvessel density. nih.gov

| Tumor Growth | In vivo mouse model | Suppression rate ranging from 70% to 90%. nih.gov |

Combination Therapy Strategies and Synergistic Interactions

Synergism with Other Tyrosine Kinase Inhibitors

The scientific literature reviewed does not currently contain studies evaluating the use of this compound or its direct derivatives, such as the 4-(4-formamidophenylamino)-N-methylpicolinamide series, in combination therapy with other tyrosine kinase inhibitors. While combination strategies are common for multi-kinase inhibitors to enhance efficacy and overcome resistance, research into the synergistic potential of these specific compounds has not yet been published.

Combined Modality with Histone Deacetylase (HDAC) Inhibitors

The combination of agents targeting distinct oncogenic pathways is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Research into the synergistic potential of this compound derivatives, particularly those acting as c-Met inhibitors, with histone deacetylase (HDAC) inhibitors has revealed promising anti-cancer effects. The rationale for this combination lies in the interplay between the c-Met signaling pathway and epigenetic regulation by HDACs.

Studies have explored the development of dual c-Met/HDAC inhibitors, single molecules designed to target both proteins. nih.govnih.gov This approach is based on the observed synergistic effects between c-Met and HDAC inhibition. nih.gov For instance, a series of novel c-Met and HDAC dual inhibitors were designed and synthesized, demonstrating potent and balanced activity against both targets. nih.gov One highly active dual inhibitor, 15f, exhibited significant antiproliferative activity across various tumor cell lines, proving more potent than the HDAC inhibitor Vorinostat (SAHA) and the c-Met inhibitor Cabozantinib (XL184) when used as single agents. nih.gov Mechanistically, compound 15f was found to induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov

Another study focused on designing and synthesizing c-Met/HDAC dual inhibitors specifically for breast cancer treatment. nih.gov Compounds 12d and 12j from this series showed potent inhibitory activity against both c-Met and HDAC1 at the enzymatic level. nih.gov These compounds also demonstrated favorable synergistic efficacy in inhibiting the growth of three breast cancer cell lines in vitro by arresting the cell cycle at the G0/G1 transition and inducing apoptosis. nih.gov Specifically, compound 12d was also shown to significantly inhibit colony formation and cell invasion at micromolar concentrations. nih.gov

The development of such dual-targeting agents or the combination of a this compound derivative (acting as a c-Met inhibitor) with an HDAC inhibitor represents a rational strategy to address the low efficacy and acquired resistance often observed with single-agent c-Met inhibitor therapy. nih.govnih.gov HDACs are known to influence the c-Met signaling pathway and its downstream effectors, providing a strong basis for the observed synergy. nih.gov

Table 1: Preclinical Activity of Dual c-Met/HDAC Inhibitors

CompoundTarget(s)IC50 (c-Met)IC50 (HDAC1)Key In Vitro EffectsReference
15f c-Met, HDAC12.50 nM26.97 nMPotent antiproliferative activity, induction of apoptosis, G2/M cell cycle arrest. nih.gov
12d c-Met, HDAC28.92 nM85.68% inhibition @ 1µMInhibition of proliferation in breast cancer cells, G0/G1 cell cycle arrest, induction of apoptosis, suppression of cell invasion. nih.govascopubs.org
12j c-Met, HDACPotentPotentInhibition of proliferation in breast cancer cells, G0/G1 cell cycle arrest, induction of apoptosis. nih.gov

Impact on Overcoming Drug Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance. Derivatives of this compound that function as c-Met inhibitors can play a crucial role in overcoming resistance, particularly to other targeted therapies like EGFR inhibitors. The c-Met pathway is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.govuic.edu

Mechanisms of resistance to c-Met inhibitors themselves are also being elucidated and include on-target mutations within the MET gene and the activation of bypass signaling pathways. targetedonc.comnih.gov For instance, secondary mutations in the MET kinase domain, such as D1246N and Y1248H, have been identified in patients who developed resistance to MET TKIs. nih.gov Additionally, activation of other signaling pathways, such as the KRAS and HER2 pathways, can serve as off-target resistance mechanisms. nih.gov

The development of novel derivatives of this compound can be strategically guided to circumvent these resistance mechanisms. By designing molecules that can bind to and inhibit mutated forms of the c-Met receptor, it may be possible to overcome on-target resistance. Furthermore, the use of these derivatives in combination with inhibitors of potential bypass pathways presents a rational approach to prevent or treat acquired resistance. For example, in non-small cell lung cancer (NSCLC) cells that have developed resistance to the c-Met inhibitor SU11274 through epithelial-mesenchymal transition (EMT), targeting key EMT-regulating proteins has been shown to increase drug sensitivity. lung.org

The strategy of developing dual inhibitors, as discussed in the previous section, also has implications for overcoming drug resistance. By simultaneously targeting c-Met and another critical pathway like HDAC, these compounds can potentially prevent the emergence of resistance that might occur if only one pathway is inhibited. The synergistic effect of dual inhibition can lead to more robust and durable anti-tumor responses. nih.gov

Pharmacogenomic Considerations in Efficacy and Response

The efficacy of and response to this compound derivatives that act as c-Met inhibitors are significantly influenced by the genetic makeup of the tumor. Specific genomic alterations in the MET gene can serve as predictive biomarkers, helping to identify patients who are most likely to benefit from these targeted therapies. nih.govnih.gov

One of the most well-established biomarkers for predicting response to c-Met inhibitors is MET gene amplification . lung.orgtargetedonc.com Tumors with a high number of MET gene copies are often dependent on c-Met signaling for their growth and survival, a state referred to as "MET addiction." targetedonc.com Patients with tumors harboring high-level MET amplification have shown responses to c-Met inhibitors like crizotinib. targetedonc.com

Another critical biomarker is the presence of MET exon 14 skipping mutations . targetedonc.comlung.orgnih.gov These mutations lead to the production of a c-Met receptor that lacks the juxtamembrane domain, resulting in decreased degradation and subsequent constitutive activation of the receptor. nih.gov This alteration is an oncogenic driver in a subset of non-small cell lung cancers (NSCLC), occurring in approximately 3-4% of patients. nih.gov The FDA has approved specific c-Met inhibitors, such as capmatinib (B1663548) and tepotinib, for the treatment of NSCLC with MET exon 14 skipping mutations. targetedonc.comnih.gov

Beyond amplification and exon 14 skipping, other point mutations within the MET kinase domain can also confer sensitivity to c-Met inhibitors. aacrjournals.org Mutations at positions such as H1094, L1195, F1200, D1228, Y1230, and M1250 have been identified as potentially oncogenic and can be targeted by MET TKIs. aacrjournals.org The identification of these mutations through comprehensive genomic profiling can guide the use of c-Met inhibitors in a broader range of cancers.

Conversely, certain genetic alterations can be associated with resistance. For example, while c-Met overexpression is common in many cancers, it is not always a reliable biomarker for response to c-Met inhibitors on its own. ascopubs.orgtargetedonc.com The presence of co-occurring mutations in other driver genes, such as KRAS or EGFR, can also influence the efficacy of c-Met targeted therapy. nih.gov Therefore, a comprehensive understanding of the tumor's genomic landscape is crucial for personalizing treatment with this compound derivatives and other c-Met inhibitors.

Table 2: Key Pharmacogenomic Markers for c-Met Inhibitor Efficacy

BiomarkerType of AlterationPrevalence (in NSCLC)Implication for c-Met Inhibitor TherapyReference
MET Amplification Gene Copy Number Gain1-6%Predictive of response, especially at high levels. nih.gov
MET Exon 14 Skipping Splicing Mutation3-4%Predictive of response; FDA-approved indication for specific inhibitors. targetedonc.comnih.gov
MET Kinase Domain Mutations Point Mutations~0.5%Can confer sensitivity to MET TKIs. aacrjournals.org
c-Met Overexpression Protein LevelVariableMay be associated with poor prognosis but is not a consistently reliable predictive biomarker alone. ascopubs.orgtargetedonc.com

Pharmacokinetic and Toxicological Investigations of 4 4 Aminophenoxy N Methylpicolinamide and Its Analogues

Absorption and Distribution Studies

There is a notable lack of specific published research investigating the absorption and distribution of 4-(4-Aminophenoxy)-N-methylpicolinamide.

Assessment of Gastrointestinal Absorption Characteristics

No experimental data from standard models, such as Caco-2 cell permeability assays, or in vivo studies in animal models are publicly available to characterize the gastrointestinal absorption of this compound. Therefore, its oral bioavailability remains unknown.

Role of Efflux Transporters, such as P-glycoprotein, in Disposition

The interaction of this compound with efflux transporters like P-glycoprotein (P-gp) has not been documented in the scientific literature. P-gp plays a critical role in limiting the intracellular concentration and tissue penetration of many xenobiotics. researchgate.netresearchgate.netnih.gov Its expression in the gastrointestinal tract, blood-brain barrier, and other key organs can significantly impact a compound's disposition. nih.gov Without specific studies, it is impossible to determine if this compound is a substrate, inhibitor, or inducer of P-gp or other clinically relevant transporters.

Metabolism and Excretion Pathways

The metabolic fate and routes of elimination for this compound have not been elucidated in publicly accessible research.

Elucidation of Metabolic Transformation Routes

Detailed metabolic profiling studies, typically conducted using liver microsomes, hepatocytes, or in vivo models, are not available for this compound. Consequently, the specific enzymes involved in its biotransformation and the chemical structures of its potential metabolites are unknown. General metabolic pathways for structurally related compounds, such as other picolinamide (B142947) derivatives or compounds with phenoxy-pyridine moieties, might involve oxidation, hydrolysis, or conjugation, but this remains speculative without direct experimental evidence.

Analysis of Elimination Profiles in Biological Systems

No data has been published detailing the excretion of this compound from biological systems. Information regarding its elimination half-life, clearance rate, and the primary routes of excretion (e.g., renal or fecal) is not available.

Preclinical Toxicology and Safety Assessment

The preclinical safety assessment of a drug candidate is a comprehensive evaluation of its potential toxicity before it can be considered for human trials. This involves a battery of in vitro and in vivo tests to identify potential hazards and characterize the safety profile of the compound.

Comparative Cytotoxicity in Normal Versus Cancerous Cell Lines

A crucial step in the development of potential anticancer agents is to evaluate their cytotoxic effects on cancer cells compared to normal, healthy cells. A favorable therapeutic window is indicated when a compound demonstrates high potency against tumor cells while exhibiting low toxicity toward normal cells. mdpi.com

For derivatives of this compound, initial evaluations have provided some insight. One study reported that its synthesized derivatives were generally well-tolerated and did not show toxicity at high concentrations when tested against various proliferating cancer cells, though specific cell lines were not named. ambeed.com

More specific research was conducted on a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. nih.gov These analogues were tested in vitro against human cancer cell lines, demonstrating notable anti-proliferative activity. The study highlighted that most of the synthesized derivatives could inhibit the growth of HepG2 (human liver cancer) and HCT116 (human colon cancer) cells at low micromolar concentrations. nih.gov The most potent analogue, designated 5q, was noted for its broad-spectrum antiproliferative activity. nih.gov While these studies confirm activity against cancerous cell lines, detailed comparative data on their effects against a panel of normal, non-cancerous cell lines is not provided in the available literature. nih.govnih.govekb.eg

Interactive Table: In Vitro Cytotoxicity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives This table summarizes qualitative findings from the text. Specific IC50 values were not provided in the source material.

Derivative Series Target Cell Lines Finding Source
4-(4-formamidophenylamino)-N-methylpicolinamide derivatives HepG2 (Human Liver Cancer), HCT116 (Human Colon Cancer) Most derivatives showed inhibition of proliferation at low micromolar concentrations. nih.gov
Analogue 5q Various Tumor Cell Lines Possessed broad-spectrum antiproliferative activity. nih.gov
This compound derivatives Human and Murine Cancer Cells Found to be well-tolerated and did not display toxicity even at high concentrations. ambeed.com

In Vivo Acute and Chronic Toxicity Studies

Formal in vivo toxicity studies are essential to understand the systemic effects of a compound in a living organism. These studies, guided by international protocols, determine parameters like the median lethal dose (LD50) and identify target organs for toxicity following acute or repeated (chronic) administration. nih.gov

Comprehensive reports on the acute and chronic in vivo toxicity of this compound and its direct analogues are limited in publicly accessible scientific literature. While the compound is available from commercial suppliers, the safety information provided is typically in the form of aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements rather than detailed experimental toxicology reports. nih.govsigmaaldrich.comtcichemicals.com These classifications, based on notifications to regulatory bodies like the ECHA, suggest potential hazards such as being harmful if swallowed. nih.gov

Some in vivo data is available from efficacy studies rather than formal toxicology studies. For example, the potent analogue 5q of 4-(4-formamidophenylamino)-N-methylpicolinamide was shown to effectively prolong the longevity of mice burdened with colon carcinoma, which suggests a degree of tolerability within that specific therapeutic context. nih.gov However, this does not substitute for a dedicated acute or chronic toxicity study designed to assess safety endpoints. nih.gov

Identification of Potential Adverse Effects and Tolerability Profiles

The identification of potential adverse effects is a key outcome of preclinical toxicological assessments. This information is gathered from in vitro cytotoxicity, in vivo studies, and chemical hazard classifications.

For this compound, potential hazards have been identified through GHS classifications. These include:

Acute oral toxicity : Classified as "Harmful if swallowed". nih.gov

Skin irritation : Stated to cause skin irritation. nih.govsigmaaldrich.comtcichemicals.com

Eye irritation : Stated to cause serious eye irritation. nih.govsigmaaldrich.comtcichemicals.com

Respiratory irritation : May cause respiratory irritation. nih.gov

Mutagenicity : Suspected of causing genetic defects. nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design Derived from 4 4 Aminophenoxy N Methylpicolinamide

Elucidation of Essential Pharmacophores and Structural Requirements for Activity

The 4-(4-aminophenoxy)-N-methylpicolinamide scaffold can be dissected into three primary regions for SAR analysis: the picolinamide (B142947) head, the central phenoxy linker, and the terminal aminophenyl group. Each of these components plays a critical role in the molecule's interaction with its biological targets, which are often protein kinases.

The picolinamide moiety is a crucial pharmacophoric element. The nitrogen atom in the pyridine (B92270) ring and the adjacent carbonyl oxygen of the amide group can act as hydrogen bond acceptors, while the N-methyl amide proton can serve as a hydrogen bond donor. These interactions are vital for anchoring the molecule within the ATP-binding pocket of many kinases, often forming key hydrogen bonds with the hinge region of the protein. The N-methyl group also contributes to the molecule's conformational rigidity and can influence its metabolic stability.

The central ether linkage provides a specific spatial orientation between the picolinamide and the aminophenyl rings. This linker is not merely a spacer; its torsional flexibility allows the two aromatic systems to adopt an optimal conformation for binding to the target protein. In some analogs, this oxygen atom has been replaced with an amino group (NH), as seen in 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which can also afford potent compounds, suggesting that a hydrogen bond accepting or donating group at this position is favorable. nih.gov

The terminal 4-aminophenoxy group serves as a versatile platform for introducing a wide array of substituents to explore the outer regions of the binding pocket and to modulate the physicochemical properties of the molecule. The amino group itself can be a key interaction point or, more commonly, a handle for further chemical modification.

Impact of Chemical Substituents on Biological Activity and Selectivity

Systematic modifications of the this compound scaffold have provided significant insights into how different chemical substituents influence biological activity and selectivity.

Effects of Halogenation on Efficacy and ADMET Properties

The introduction of halogen atoms, particularly on the terminal phenyl ring, has been a widely explored strategy to enhance the biological activity of this compound derivatives. Halogens can influence a molecule's properties in several ways, including increasing its lipophilicity, which can enhance cell permeability and binding affinity, and by forming specific halogen bonds with the target protein.

For instance, in a series of 4-(4-aminophenoxy)picolinamide derivatives designed as potential antitumor agents, halogen substitution on the terminal phenyl ring was found to be favorable for activity. nih.gov The position and nature of the halogen can significantly impact potency. Generally, halogenation can lead to improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties by blocking sites of metabolism, thereby increasing the compound's half-life. However, the introduction of halogens can also increase the risk of toxicity, necessitating a careful balance.

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the this compound scaffold play a crucial role in modulating its biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the charge distribution within the molecule, affecting its binding affinity to the target protein and its pharmacokinetic properties.

In studies of related picolinamide derivatives, the addition of EWGs on the terminal phenyl ring has often been associated with increased potency. For example, in a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, the presence of a trifluoromethyl group (a strong EWG) at the meta position of the terminal phenyl ring led to a significant increase in inhibitory activity. nih.gov This suggests that reducing the electron density on the terminal ring can enhance interactions with the target.

Conversely, the influence of EDGs is more varied and context-dependent. While in some cases they may decrease activity, in others they can be beneficial by, for example, improving solubility or metabolic stability. The precise effect of EWGs and EDGs is highly dependent on their position on the scaffold and the specific biological target.

Design Principles for Lead Optimization and Compound Potency Enhancement

The SAR data gathered from derivatives of this compound have informed several key design principles for lead optimization and enhancing compound potency.

One primary strategy involves bioisosteric replacement , where a functional group is replaced with another that has similar physical or chemical properties. For example, replacing the ether linkage with an amino group has been shown to be a viable strategy. nih.gov

Another important principle is scaffold hopping , where the core structure is modified while maintaining the key pharmacophoric features. This can lead to novel chemical series with improved properties.

Structure-based drug design is also a powerful approach. By understanding the binding mode of the this compound scaffold within the active site of a target protein, medicinal chemists can design modifications that introduce favorable interactions or displace unfavorable ones. This can involve adding substituents that occupy empty hydrophobic pockets or form new hydrogen bonds.

Finally, optimization of physicochemical properties is crucial. This includes modulating lipophilicity (logP), solubility, and metabolic stability to achieve a desirable pharmacokinetic profile. For instance, introducing polar groups can improve solubility, while blocking metabolically liable sites can increase a compound's duration of action.

Application of Molecular Docking and Computational Approaches in SAR Profiling

Molecular docking and other computational methods are invaluable tools for understanding the SAR of this compound derivatives at a molecular level. These approaches allow researchers to visualize the binding mode of these compounds within the active site of their target proteins and to predict the impact of chemical modifications.

In a study of 4-(4-aminophenoxy)picolinamide derivatives as potential c-Met kinase inhibitors, molecular docking simulations revealed that the picolinamide nitrogen and the amide carbonyl group formed key hydrogen bonds with the hinge region of the kinase. nih.gov The terminal substituted phenyl ring was positioned in the solvent-exposed region of the active site, explaining why a variety of substituents are tolerated at this position.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of these compounds with their biological activity. These models can then be used to predict the activity of novel, untested derivatives, thereby prioritizing synthetic efforts.

The following table summarizes the impact of various substitutions on the activity of 4-(4-aminophenoxy)picolinamide analogs, based on published research findings.

Modification Site Substitution Effect on Activity Reference
Terminal Phenyl RingHalogenation (e.g., Cl, Br)Generally increases potency nih.gov
Terminal Phenyl RingElectron-Withdrawing Groups (e.g., CF3)Often enhances activity nih.gov
Central LinkerO to NHPotent compounds can be obtained nih.gov
Picolinamide RingSubstitution at other positionsCan modulate selectivity and potency

Computational Analysis of this compound in Drug Discovery Research

Detailed computational chemistry and molecular modeling studies, including molecular docking, molecular dynamics simulations, and ADMET predictions, for the specific chemical compound this compound are not extensively available in publicly accessible scientific literature. This compound is recognized as a key intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib.

While comprehensive research focusing solely on the computational analysis of this compound is limited, the methodologies outlined below are standard practices in computational drug discovery. These techniques are routinely applied to compounds of pharmaceutical interest to predict their potential as drug candidates.

Advanced Analytical Methodologies for 4 4 Aminophenoxy N Methylpicolinamide Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are fundamental tools for confirming the chemical structure of newly synthesized derivatives of 4-(4-aminophenoxy)-N-methylpicolinamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide detailed information about the carbon-hydrogen framework of this compound derivatives.

In ¹H NMR, the chemical shift (δ), multiplicity (e.g., singlet, doublet), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. For a typical derivative, characteristic signals would be expected for the aromatic protons on both the picolinamide (B142947) and phenoxy rings, as well as for the N-methyl group. For instance, the N-methyl protons would likely appear as a singlet or a doublet depending on the experimental conditions, while the aromatic protons would present as a complex pattern of doublets and triplets.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of the carbon signals are indicative of their functional group and electronic environment. For example, the carbonyl carbon of the amide group would have a characteristic downfield shift (typically >160 ppm).

In a study where 36 derivatives of 4-(4-aminophenoxy)picolinamide were synthesized, NMR spectroscopy would have been essential to confirm that the desired chemical modifications were successfully made to the parent structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Core Structure of this compound This table presents generalized, predicted data for educational purposes and may not reflect exact experimental values.

Atom Type Nucleus Predicted Chemical Shift (δ) Range (ppm) Expected Multiplicity
Aromatic Protons (Pyridine Ring)¹H7.0 - 8.5Doublet, Triplet
Aromatic Protons (Phenoxy Ring)¹H6.5 - 7.5Doublet
N-Methyl Protons¹H2.5 - 3.0Singlet / Doublet
Amine Protons (NH₂)¹H3.5 - 5.0Broad Singlet
Aromatic Carbons (Pyridine & Phenoxy)¹³C110 - 165Singlet
N-Methyl Carbon¹³C25 - 35Singlet
Amide Carbonyl Carbon¹³C160 - 175Singlet

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and its derivatives, as it minimizes fragmentation during the ionization process. ekb.eg This allows for the accurate determination of the molecular weight of the intact molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which enables the determination of the elemental composition of a molecule. bioanalysis-zone.com The parent compound, this compound, has a molecular formula of C₁₃H₁₃N₃O₂ and a monoisotopic mass of 243.100776666 Da. nih.govuni.lu HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

When coupled with tandem mass spectrometry (MS/MS), fragmentation patterns can be generated. These patterns provide structural information that can be used to confirm the identity of a compound or elucidate the structure of its metabolites and derivatives. nih.govmdpi.com

Table 2: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC₁₃H₁₃N₃O₂ nih.gov
Molecular Weight243.26 g/mol nih.gov
Monoisotopic Mass243.100776666 Da nih.gov
Predicted [M+H]⁺ Adduct m/z244.10805 uni.lu
Predicted [M+Na]⁺ Adduct m/z266.08999 uni.lu

Chromatographic Methods for Purity Assessment and Bioanalysis

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and complex biological components.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Commercial suppliers often report purity levels greater than 98% or 99% as determined by HPLC. tcichemicals.comlookchem.com

The most common mode of HPLC for this type of compound is reversed-phase (RP-HPLC), where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). In this system, the compound is separated from more polar or less polar impurities. The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic property used for identification. A UV detector is commonly used for quantification, as the aromatic rings in the molecule absorb ultraviolet light. Advanced applications may involve developing methods to separate closely related isomers. nih.gov

To understand the pharmacokinetic properties of this compound or its derivatives, it is necessary to measure their concentrations over time in biological fluids such as blood, plasma, or urine. nih.gov These matrices are highly complex, containing numerous endogenous components that can interfere with the analysis. nih.gov

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity. The method combines the superior separation capabilities of HPLC with the definitive detection of tandem mass spectrometry. A specific precursor-to-product ion transition is monitored for the analyte, minimizing interference from the biological matrix.

Developing a robust bioanalytical assay involves several steps, including:

Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove interfering substances from the biological sample. nih.gov

Chromatography Optimization: The HPLC method is optimized to achieve a sharp peak for the analyte, free from co-eluting matrix components.

Mass Spectrometry Tuning: The MS parameters are optimized to maximize the signal for the specific analyte.

Method Validation: The assay is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Such assays are critical in preclinical studies, for example, to determine the pharmacokinetic characteristics of promising new derivatives in animal models like rats. nih.gov

Cell-Based and Biochemical Assays for Biological Activity Evaluation

To investigate the potential therapeutic utility of this compound derivatives, their biological effects are tested using a variety of in vitro assays.

Cell-based assays are used to determine the effect of a compound on living cells. nih.gov A common application is to assess antiproliferative activity against cancer cell lines. In one study, derivatives of 4-(4-aminophenoxy)picolinamide were evaluated against human lung carcinoma (A549), human cervical cancer (HeLa), and human breast cancer (MCF-7) cell lines. nih.gov The potency of the compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell proliferation by 50%.

Biochemical assays, on the other hand, are designed to measure the effect of a compound on a specific molecular target, such as an enzyme. nih.gov Many modern cancer therapies are protein kinase inhibitors. Derivatives of 4-(4-aminophenoxy)picolinamide have been specifically tested for their ability to inhibit c-Met kinase, a receptor tyrosine kinase that is often dysregulated in cancer. nih.gov

Further mechanistic studies can include cell cycle analysis by flow cytometry to determine if a compound arrests cell division at a particular phase (e.g., G0/G1, G2/M) and apoptosis assays (e.g., acridine (B1665455) orange staining) to see if the compound induces programmed cell death. nih.gov For example, a promising derivative, compound 46, was found to block A549 cells primarily in the G0/G1 phase and induce apoptosis in a dose-dependent manner. nih.gov

Table 3: In Vitro Antiproliferative and Kinase Inhibitory Activity of a Lead Derivative (Compound 46) Data extracted from a study on 4-(4-aminophenoxy)picolinamide derivatives. nih.gov

Assay Type Cell Line / Target IC₅₀ (μM)
AntiproliferativeA549 (Human Lung Carcinoma)0.26
Biochemicalc-Met Kinase0.0465

MTT Assays for Cell Proliferation and Viability

The MTT assay is a cornerstone of in vitro pharmacological testing, serving as a rapid and sensitive method to evaluate a compound's effect on cell viability and proliferation. nih.gov This colorimetric assay measures the metabolic activity of living cells. thermofisher.com The principle relies on the conversion of the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan (B1609692) product by mitochondrial reductase enzymes present only in metabolically active, viable cells. nih.gov The quantity of the formazan, which is solubilized and measured by its absorbance, is directly proportional to the number of living cells. nih.govthermofisher.com

In research concerning this compound and its derivatives, the MTT assay is fundamental for determining their anti-proliferative effects against various cancer cell lines. By exposing cancer cells to a range of concentrations of the compound, researchers can generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the compound required to inhibit cell proliferation by 50% and is a key indicator of its potency. For instance, derivatives of 4-(4-aminophenoxy)picolinamide have been tested against human lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, with some compounds showing potent inhibitory activity. nih.gov One promising derivative, compound 46, demonstrated an IC₅₀ value of 0.26 μM against A549 cells, indicating significant anti-proliferative capacity. nih.gov

Table 1: Anti-proliferative Activity of a 4-(4-Aminophenoxy)picolinamide Derivative (Compound 46) Against Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (μM)
A549 Lung Cancer 0.26 nih.gov
HeLa Cervical Cancer >50 nih.gov

This table showcases representative data on the anti-proliferative efficacy of a derivative of the titular compound, as determined by MTT assays.

Immunoblotting for Analysis of Protein Expression and Phosphorylation

Immunoblotting, commonly known as Western blotting, is a powerful technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate. nih.gov The method involves separating proteins by their molecular weight using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein. nih.gov This allows for the analysis of changes in protein abundance or post-translational modifications, such as phosphorylation, in response to treatment with a compound like this compound.

This technique is crucial for dissecting the molecular pathways affected by the compound. For example, research into related structures has used immunoblotting to investigate the expression levels of proteins involved in cell cycle regulation and apoptosis. nih.gov Key proteins often analyzed include cyclin-dependent kinase 2 (cdc2), cyclin B1, the tumor suppressor protein p53, and caspases, which are critical executioners of apoptosis. nih.gov By observing whether the compound upregulates or downregulates these proteins, or alters their phosphorylation state (a common mechanism for protein activation or inactivation), researchers can pinpoint the signaling cascades being modulated. For example, studies on a derivative of this compound showed it could modulate the c-Met kinase pathway, a key driver in many cancers. nih.gov

Table 2: Proteins Investigated by Immunoblotting in Research on Related Picolinamide Derivatives

Protein Target Function Observed Effect of Compound Treatment
c-Met Receptor Tyrosine Kinase, involved in cell growth and proliferation Inhibition of kinase activity nih.gov
cdc2 (CDK1) Cell Cycle Regulation (G2/M transition) Expression activated by some derivatives nih.gov
Cyclin B1 Cell Cycle Regulation (G2/M transition) Expression activated by some derivatives nih.gov
p53 Tumor Suppressor, regulates cell cycle and apoptosis Expression activated by some derivatives nih.gov

This table summarizes key proteins and their functions that are typically analyzed via immunoblotting to understand the mechanism of action of compounds structurally related to this compound.

Assays for Apoptosis, Cell Cycle Progression, and Angiogenesis

To gain a deeper understanding of the functional consequences of the molecular changes observed with immunoblotting, a variety of cell-based assays are employed. These assays measure complex cellular processes like apoptosis, cell cycle progression, and angiogenesis, which are often dysregulated in diseases like cancer.

Apoptosis

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. sigmaaldrich.comthermofisher.com The ability to induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents. sigmaaldrich.com Several methods are used to detect apoptosis:

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the cell membrane. nih.govnih.gov Annexin V is a protein that binds with high affinity to PS. nih.gov By using a fluorescently labeled Annexin V, researchers can identify apoptotic cells via flow cytometry or fluorescence microscopy. nih.gov

Caspase Activity Assays: Caspases are a family of proteases that act as key mediators of apoptosis. thermofisher.comnih.gov Assays can measure the activity of specific caspases (e.g., caspase-3) using substrates that release a fluorescent or colorimetric signal upon cleavage, confirming the activation of the apoptotic cascade. nih.govnih.gov

Acridine Orange (AO) Staining: Acridine orange is a fluorescent dye that can be used to visualize the acidic vesicular organelles and nuclear changes characteristic of apoptosis. nih.gov

Studies on derivatives of 4-(4-aminophenoxy)picolinamide have utilized these assays to confirm that the observed anti-proliferative effects are due, at least in part, to the induction of apoptosis. nih.gov

Cell Cycle Progression

The cell cycle is the series of events that take place in a cell leading to its division and duplication. Cancer is characterized by uncontrolled cell division, often due to defects in cell cycle checkpoints. Compounds that can halt the cell cycle allow for DNA repair or, if the damage is too severe, trigger apoptosis. The distribution of a cell population throughout the different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed using flow cytometry. nih.gov Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), and the fluorescence intensity, which correlates with DNA content, is measured for each cell. This analysis can reveal if a compound causes cells to accumulate in a specific phase, an effect known as cell cycle arrest. Research has shown that derivatives of 4-(4-aminophenoxy)picolinamide can block cancer cells in the G0/G1 phase of the cell cycle, preventing them from proceeding to the DNA synthesis (S) phase. nih.gov

Table 3: Representative Data on Cell Cycle Analysis of A549 Cells Treated with a Picolinamide Derivative

Cell Cycle Phase Control (%) Treated (%)
G0/G1 55.2 75.8
S 30.1 15.3

This table provides illustrative data showing how a derivative of 4-(4-aminophenoxy)picolinamide can induce G0/G1 cell cycle arrest in A549 lung cancer cells, based on findings reported in the literature. nih.gov

Angiogenesis

Angiogenesis is the formation of new blood vessels from pre-existing ones, a process that is critical for tumor growth and metastasis as it supplies tumors with necessary oxygen and nutrients. nih.govnih.gov Inhibiting angiogenesis is a key strategy in cancer therapy. nih.gov The anti-angiogenic potential of a compound can be assessed using several assays:

In Vitro Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane matrix (e.g., Matrigel). In the presence of pro-angiogenic factors, these cells will form capillary-like structures (tubes). The ability of a compound to inhibit this tube formation is a measure of its anti-angiogenic activity. nih.gov

In Vivo/Ex Vivo Assays: The rat aorta ring assay or the Matrigel plug assay in mice can be used to assess the inhibition of blood vessel sprouting in a more complex biological environment. nih.govnih.gov

Research has demonstrated that derivatives of this compound can possess anti-angiogenic properties, suggesting another mechanism through which they may exert their anti-tumor effects. nih.gov

Future Perspectives and Translational Research for 4 4 Aminophenoxy N Methylpicolinamide Based Compounds

Design and Synthesis of Next-Generation Analogues with Enhanced Profiles

The foundational structure of 4-(4-Aminophenoxy)-N-methylpicolinamide serves as a versatile template for synthetic modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the hybridization of this core motif with other pharmacologically active moieties. For instance, researchers have designed and synthesized novel N-methyl-4-phenoxypicolinamide derivatives by incorporating 5-aryl-1,3,4-thiadiazol-2-ylamino or 4-arylthiazol-2-ylamino groups, leading to compounds with marked antiproliferative activity against various cancer cell lines.

Another innovative approach has been the development of 4-(4-aminophenoxy)picolinamide derivatives based on the binding patterns of established MET protein inhibitors like cabozantinib and BMS-777607. nih.gov This rational design has yielded a series of compounds with significant antiproliferative effects against cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov Notably, some of these synthesized analogues have demonstrated superior inhibitory activity compared to existing drugs. nih.gov

Furthermore, the synthesis of N-methylpicolinamide-4-thiol derivatives has identified compounds with potent, broad-spectrum antiproliferative activities in vitro, with some selectively inhibiting kinases like Aurora-B. The optimization of synthetic routes for these derivatives is also a key focus, aiming for higher yields and more environmentally friendly processes suitable for industrial-scale production. atlantis-press.com

Table 1: Examples of Next-Generation Analogues and their Biological Activities
Compound SeriesDesign StrategyKey FindingsReference
N-methyl-4-phenoxypicolinamide derivativesHybridization with 5-aryl-1,3,4-thiadiazol-2-ylamino or 4-arylthiazol-2-ylamino groupsExhibited good cytotoxicity in low micromolar ranges against two or more cancer cell lines. nih.gov
4-(4-aminophenoxy)pyridinamide derivativesBased on binding patterns of cabozantinib and BMS-777607 to MET proteinSeveral compounds showed stronger inhibitory activities than cabozantinib against A549, HeLa, and MCF-7 cell lines. nih.gov
N-methylpicolinamide-4-thiol derivativesModification of the linker between the picolinamide (B142947) and aminophenoxy moietiesIdentified compounds with selective inhibition of Aurora-B kinase and broad-spectrum antiproliferative activity. nih.gov

Exploration of Novel Therapeutic Indications and Disease Areas

The primary therapeutic indication explored for this compound-based compounds is oncology. Research has demonstrated the potential of these compounds against a range of human cancer cell lines, including those of the lung, colon, breast, and cervix, as well as hepatocellular carcinoma. nih.govmdpi.com The mechanism of action for many of these analogues involves the inhibition of key kinases that are crucial for tumor growth, proliferation, and angiogenesis, such as VEGFR-2 and Aurora-B kinase. nih.govnih.gov

The future exploration of novel therapeutic indications will likely build upon these findings. Given that kinases play a central role in a multitude of cellular signaling pathways, dysregulation of these enzymes is implicated in various diseases beyond cancer. Therefore, screening of these picolinamide derivatives against a broader panel of kinases could reveal potential applications in inflammatory diseases, neurodegenerative disorders, and metabolic syndromes.

Moreover, within oncology, there is an opportunity to investigate the efficacy of these compounds in rare cancers or in patient populations that have developed resistance to existing therapies. The development of analogues with distinct kinase inhibition profiles could provide new therapeutic options for these unmet medical needs.

Rational Design of Combination Therapy Regimens

The complexity of cancer signaling pathways often necessitates the use of combination therapies to achieve durable clinical responses. For this compound-based kinase inhibitors, the rational design of combination regimens represents a promising avenue for future research. A key strategy involves combining these agents with other targeted therapies or with conventional chemotherapy.

One approach is "vertical inhibition," where two drugs target different components of the same signaling pathway. For example, a picolinamide-based inhibitor targeting a receptor tyrosine kinase like VEGFR-2 could be combined with an inhibitor of a downstream effector in the MAPK pathway. This dual targeting can lead to a more profound and sustained inhibition of the oncogenic signaling.

Another strategy is to combine these inhibitors with drugs that target parallel survival pathways. Cancer cells can often compensate for the inhibition of one pathway by upregulating another. Therefore, co-targeting a picolinamide-based compound with an inhibitor of a pathway like PI3K/AKT/mTOR could prevent this compensatory signaling and enhance therapeutic efficacy. nih.gov Furthermore, combining these targeted agents with immunotherapy, such as immune checkpoint inhibitors, is a rapidly growing area of cancer treatment. The rationale is that targeted therapy can induce immunogenic cell death, thereby priming the immune system to respond more effectively to checkpoint blockade.

Identification of Predictive Biomarkers for Therapeutic Response

A cornerstone of personalized medicine is the use of predictive biomarkers to identify patients who are most likely to benefit from a particular therapy. For the clinical development of this compound-based compounds, the identification of such biomarkers will be critical.

Given that these compounds often act as kinase inhibitors, the most direct predictive biomarkers are likely to be related to the target kinase itself. This could include the overexpression of the kinase, the presence of activating mutations, or gene amplification. nih.gov For example, if a derivative is a potent inhibitor of VEGFR-2, tumors with high levels of VEGFR-2 expression or angiogenesis-related gene signatures may be more sensitive to treatment.

Beyond the direct target, the genetic and molecular landscape of the tumor can also inform predictive biomarker discovery. This involves the comprehensive genomic and proteomic profiling of cancer cell lines and patient tumors to identify molecular features that correlate with drug sensitivity or resistance. youtube.com For instance, mutations in downstream signaling components or in genes involved in drug metabolism could influence the efficacy of these compounds. The development of robust and validated biomarker assays will be essential for the successful clinical translation of these agents.

Prospects for Clinical Translation and Development as Drug Candidates

The journey from a promising preclinical compound to an approved drug is long and challenging. For this compound-based compounds, several factors will be crucial for successful clinical translation. A critical initial step is the thorough preclinical evaluation of lead candidates. This includes comprehensive in vivo studies in relevant animal models to assess efficacy, as well as detailed pharmacokinetic and toxicology studies to establish a preliminary safety profile.

Assuming promising preclinical data, the next phase involves the design and execution of early-phase clinical trials (Phase I and II). These trials will aim to determine the safety, tolerability, and recommended dose of the drug in humans, as well as to gather preliminary evidence of clinical activity in selected patient populations. The integration of predictive biomarkers into these early trials can help to enrich for patients who are more likely to respond, thereby increasing the chances of observing a clinical benefit.

Ultimately, the successful clinical development of these compounds will depend on demonstrating a favorable risk-benefit profile in larger, randomized Phase III trials. The design of these trials will be guided by the findings from earlier studies, including the optimal dose and schedule, the target patient population as defined by biomarkers, and potentially, the use of the drug in combination with other therapies. The continued innovation in the design and synthesis of next-generation analogues with improved properties will be a key driver of the clinical success of this class of compounds.

Q & A

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodology : Use 1H^1 \text{H} NMR and 13C^{13}\text{C} NMR to confirm structural integrity, particularly the amide and ether linkages. Mass spectrometry (HRMS) validates molecular weight, while melting point analysis ensures purity. For derivatives, LC-MS or HPLC monitors reaction progress and byproduct formation .

Q. What preliminary biological assays are recommended to evaluate the antitumor potential of this compound?

  • Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HepG2 or A549). Follow with kinase inhibition assays targeting c-Met, a key pathway in tumor progression. In vivo efficacy can be assessed using xenograft models, with pharmacokinetic (PK) profiling to evaluate bioavailability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Wear PPE (gloves, lab coat, goggles) due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation (H335). In case of exposure, flush skin with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can researchers address low yields in the nucleophilic substitution step during synthesis?

  • Methodology : Optimize reaction conditions using high-polarity solvents (DMF) and strong bases (KOtBu) to enhance nucleophilicity. Elevated temperatures (120°C) and prolonged reaction times (6–12 hours) improve yields to >80%. Monitor byproducts via TLC or HPLC and adjust stoichiometry to minimize di-urea formation .

Q. What strategies are effective in designing 4-(4-Aminophenoxy)picolinamide derivatives to enhance c-Met kinase inhibition?

  • Methodology : Introduce substituents (e.g., halogens, alkyl groups) to the terminal benzene ring to modulate steric and electronic effects. Use molecular docking to predict binding affinities to c-Met’s ATP-binding pocket. Synthesize 36+ derivatives and rank them via IC50_{50} values. Compound 46 (from ) showed promise with a 10 nM IC50_{50} .

Q. How should contradictory data between in vitro and in vivo antitumor activity be analyzed?

  • Methodology : Investigate metabolic stability (e.g., liver microsome assays) and plasma protein binding. Use PK/PD modeling to correlate drug exposure with efficacy. If in vitro activity is high but in vivo fails, consider prodrug strategies or nanoparticle delivery to improve bioavailability .

Q. What methodologies are employed to confirm the formation of urea-linked byproducts during synthesis?

  • Methodology : Use LC-MS to detect molecular ions matching the byproduct’s mass (e.g., m/zm/z 464.83 for di-urea species). 1H^1 \text{H} NMR can identify urea NH protons (δ 8.5–9.5 ppm). Purify via column chromatography and characterize by HRMS .

Q. How can reaction conditions be optimized to minimize di-urea byproduct formation in sorafenib intermediate synthesis?

  • Methodology : Employ DABCO as a catalyst to selectively promote the desired urea linkage. Use a 1:1 molar ratio of this compound and phenyl carbamate in acetonitrile at 65°C. Monitor reaction progress via HPLC and quench before side reactions dominate .

Q. What computational tools aid in predicting the binding mode of this compound derivatives to c-Met kinase?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of c-Met (PDB: 3LQ8). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare results with experimental SAR data to refine design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminophenoxy)-N-methylpicolinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-Aminophenoxy)-N-methylpicolinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。